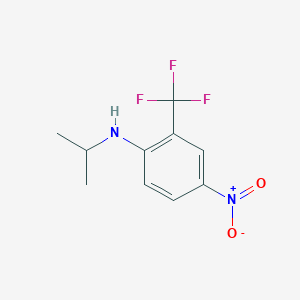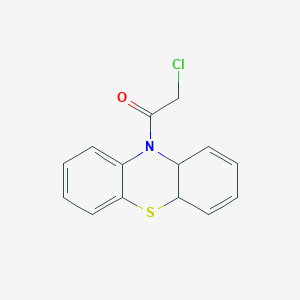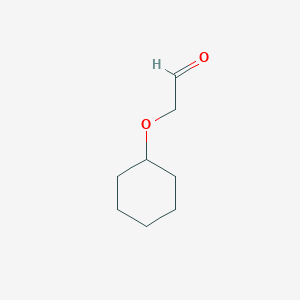
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Overview
Description
“N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H11F3N2O2 . It has a molecular weight of 248.20 g/mol . The IUPAC name for this compound is 2-nitro-N-propan-2-yl-4-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H11F3N2O2/c1-6(2)14-8-4-3-7(10(11,12)13)5-9(8)15(16)17/h3-6,14H,1-2H3 . The canonical SMILES representation is CC©NC1=C(C=C(C=C1)C(F)(F)F)N+[O-] .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 299.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.0±3.0 kJ/mol . The index of refraction is 1.515 . The molar refractivity is 56.6±0.3 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 4 freely rotating bonds .Scientific Research Applications
Electron Transport Materials
- Electron Transport in Electrophotography : N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones with substituted anilines, demonstrate high compatibility with polycarbonate and good properties as electron transport materials in positive charge electrophotography. Notably, derivatives of 2-isopropyl and 2-trifluoromethyl from 2,4,7-trinitrofluorenone were found to be particularly stable in repetitive tests (Matsui et al., 1993).
Spectroscopic Studies
- Vibrational, Structural, and Thermodynamic Characteristics : A comprehensive study involving Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline (NTFA) provided insights into vibrational, structural, thermodynamic, and electronic properties. This study highlighted the importance of substituent group positions and electron donor-acceptor capabilities on molecular properties (Saravanan et al., 2014).
Catalytic Applications
- Transfer Hydrogenation of Nitroarenes : Cobalt oxide-based nanomaterials were shown to be highly selective catalysts for the transfer hydrogenation of nitroarenes to anilines, a process crucial in the manufacture of functionalized anilines. These catalysts exhibited unparalleled chemo-selectivity in the presence of various functional groups (Jagadeesh et al., 2015).
- Hydrogenation Mechanism Over Pt Catalyst : Studies on the reduction of nitrobenzene to aniline over Pt catalysts using density functional theory (DFT) shed light on the atomic and molecular level mechanisms, revealing insights into selective catalysis for large aromatic compounds (Sheng et al., 2016).
Environmental Applications
- Removal from Wastewater : Research focused on the removal rates of various aniline compounds, including 4-nitroaniline and 4-isopropyl aniline, in simulated aerobic sewage treatment systems. This study highlighted the impact of hydraulic retention time on the removal rates and emphasized the varying removal efficiencies based on different functional groups (Gu et al., 2016).
Safety and Hazards
When handling “N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, and spray . Use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-nitro-N-propan-2-yl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(2)14-9-4-3-7(15(16)17)5-8(9)10(11,12)13/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYMVCKIVPOBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200674 | |
| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70339-08-1 | |
| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70339-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)
![3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid](/img/structure/B3151087.png)
![3-[(2-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B3151093.png)

![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)







